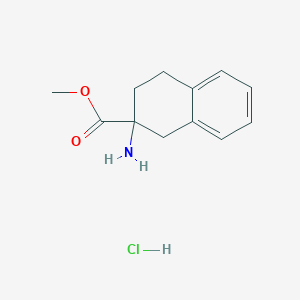

methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride

Description

Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride is a bicyclic compound featuring a partially hydrogenated naphthalene core with an amino group and a methyl ester moiety at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol and CAS number 372143-98-1 . It is commonly utilized as a building block in pharmaceutical synthesis due to its amine and ester functional groups, which enable further derivatization. Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name |

methyl 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-11(14)12(13)7-6-9-4-2-3-5-10(9)8-12;/h2-5H,6-8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGCVCZQYFDHCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester typically involves the following steps:

Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the amino and carboxylic acid ester groups.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester may involve:

Catalytic Processes: The use of catalysts to enhance the efficiency and

Biological Activity

Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C12H16ClNO

- Molecular Weight : 241.72 g/mol

- CAS Number : 104974-44-9

- Structure : The compound features a tetrahydronaphthalene backbone with an amino group and a carboxylate moiety.

1. Anticancer Activity

Research indicates that compounds related to methyl 2-amino-1,2,3,4-tetrahydronaphthalene derivatives exhibit significant anticancer properties. For instance:

- Mechanism : The presence of the naphthalene ring in these compounds is crucial for their interaction with cellular targets involved in cancer progression. Studies have shown that such compounds can induce apoptosis in various cancer cell lines by activating intrinsic pathways .

- Case Study : A study evaluating the cytotoxic effects of related naphthalene derivatives reported IC50 values indicating potent activity against human cancer cell lines such as A431 and Jurkat cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | A431 |

| Compound 10 | 1.98 ± 1.22 | Jurkat |

2. Neuroprotective Effects

The neuroprotective potential of tetrahydronaphthalene derivatives has been explored in various models:

- Mechanism : These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

- Research Findings : In vivo studies have demonstrated that these compounds can enhance cognitive function in animal models of Alzheimer’s disease by inhibiting acetylcholinesterase activity.

3. Antimicrobial Activity

Methyl 2-amino-1,2,3,4-tetrahydronaphthalene derivatives have shown promising antimicrobial properties:

- Mechanism : The mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes within the bacteria .

- Case Study : A series of experiments demonstrated that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with significant efficacy noted against strains resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of methyl 2-amino-1,2,3,4-tetrahydronaphthalene derivatives:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. The ability to scavenge free radicals has been evaluated using various assays such as DPPH and nitric oxide scavenging tests . These properties suggest its potential use in developing nutraceuticals aimed at reducing oxidative damage.

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Studies demonstrate that it can inhibit the growth of several bacterial strains, making it a candidate for antibiotic development . The structure-activity relationship (SAR) studies help in optimizing its antibacterial properties.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Screening

In a study published in 2019, a series of compounds based on this compound were synthesized and screened for anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency .

Case Study 2: Antioxidant Evaluation

A comprehensive evaluation was conducted to assess the antioxidant capacity of this compound using multiple assays. The results demonstrated that it effectively scavenged free radicals and inhibited lipid peroxidation processes, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tetrahydronaphthalene derivatives modified at the 2-position. Key analogs include halogenated derivatives, stereoisomers, and related esters. Below is a detailed comparison:

Structural Analogues with Halogen Substitutions

- Impact of Halogenation: The 6-chloro and 6-bromo derivatives exhibit increased molecular weight and altered electronic properties due to halogen electronegativity. Halogenation may influence synthetic pathways; bromination typically requires agents like N-bromosuccinimide (NBS), while chlorination might employ SOCl₂ or Cl₂ gas .

Stereochemical Variants

- Racemic vs. Enantiopure Forms: The racemic mixture (rac-methyl (1R,2R)-amino... hydrochloride) is noted in . Stereochemistry at the 2-position affects binding affinity in chiral environments, such as enzyme active sites. Enantiopure forms are critical for optimizing pharmacokinetics in drug development .

Functional Group Modifications

- Amino vs. Ketone Groups: The amino group in the target compound enables salt formation (hydrochloride) and participation in hydrogen bonding, whereas the ketone in the 1-oxo derivative () facilitates reactions like Grignard additions or reductions .

Physical Properties

- Melting Points: While direct data for the target compound are unavailable, structurally related hydrochlorides (e.g., valganciclovir HCl) typically exhibit high melting points (>150°C) due to ionic interactions . Non-halogenated analogs in show melting points of 134–178°C, suggesting the hydrochloride form of the target compound likely exceeds this range .

Solubility :

- Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Halogenation (Cl/Br) may reduce solubility in polar solvents due to increased hydrophobicity .

Q & A

Q. What are the recommended synthetic routes for methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride?

The synthesis typically involves multi-step organic reactions , including esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). Reaction conditions such as temperature, time, and stoichiometric ratios must be optimized to improve yield and purity. For analogs, protocols often employ catalytic hydrogenation or cyclization strategies to construct the tetrahydronaphthalene core .

Q. How is the compound characterized for structural integrity and purity in academic research?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., distinguishing amino and ester groups).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect unreacted starting materials or by-products .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Q. What are the solubility and stability considerations for this compound?

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form. Stability studies recommend storage at 2–8°C under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the ester group. Solubility in organic solvents (e.g., DMSO, methanol) should be empirically determined due to limited published data .

Q. What safety precautions are critical during handling?

- Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).

- Precautionary Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of powdered forms. Emergency procedures include rinsing exposed areas with water and consulting a physician .

Advanced Research Questions

Q. How can low synthetic yields be addressed during scale-up?

Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation.

- Reaction Optimization : Adjusting solvent polarity (e.g., switching from THF to DCM) or using microwave-assisted synthesis to reduce reaction time .

- By-Product Analysis : LC-MS or GC-MS to identify impurities and refine purification protocols (e.g., gradient column chromatography) .

Q. What structural modifications enhance biological activity or target selectivity?

- Amino Group Functionalization : Introducing alkyl or aryl substituents to modulate receptor binding.

- Ester Hydrolysis : Converting the methyl ester to a free carboxylic acid for improved pharmacokinetics.

- Ring Substitution : Adding electron-withdrawing groups (e.g., fluorine) at specific positions to enhance metabolic stability .

Q. How can researchers resolve contradictions in reported pharmacological data?

Discrepancies in biological activity may stem from differences in:

Q. What advanced analytical methods quantify trace impurities or degradation products?

- LC-MS/MS : For detecting sub-1% impurities with high sensitivity.

- X-ray Crystallography : To resolve ambiguous structural features (e.g., conformation of the tetrahydronaphthalene ring).

- Stability-Indicating Assays : Forced degradation studies under heat, light, or acidic conditions to identify labile functional groups .

Data Gaps and Research Opportunities

| Property | Current Status | Recommended Approach |

|---|---|---|

| Aqueous Solubility | Limited published data | Use shake-flask or HPLC-UV methods |

| pKa Values | Not reported | Potentiometric titration or NMR-based assays |

| Metabolic Stability | Preliminary in vitro data only | Microsomal incubation assays (e.g., human liver microsomes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.